molecular formula C9H20N2O B1321683 1-(2-Isopropoxy-ethyl)-piperazine CAS No. 889939-82-6

1-(2-Isopropoxy-ethyl)-piperazine

Cat. No.: B1321683
CAS No.: 889939-82-6
M. Wt: 172.27 g/mol
InChI Key: HVZJSUVDFMFZCP-UHFFFAOYSA-N
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Description

1-(2-Isopropoxy-ethyl)-piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isopropoxy-ethyl)-piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 2-isopropoxyethanol. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, facilitating the nucleophilic substitution reaction with 2-isopropoxyethanol. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isopropoxy-ethyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Isopropoxy-ethyl)-piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxy-ethyl)-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2-Methoxy-ethyl)-piperazine
  • 1-(2-Ethoxy-ethyl)-piperazine
  • 1-(2-Butoxy-ethyl)-piperazine

Comparison: 1-(2-Isopropoxy-ethyl)-piperazine is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-9(2)12-8-7-11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZJSUVDFMFZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594456
Record name 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-82-6
Record name 1-{2-[(Propan-2-yl)oxy]ethyl}piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(propan-2-yloxy)ethyl]piperazine
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